molecular formula C16H15N3O3S2 B11402492 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402492
M. Wt: 361.4 g/mol
InChI Key: NDVSGHSGGLCFAM-UHFFFAOYSA-N
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Description

N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-oxochromene-2-carboxamide moiety via a butylsulfanyl group. The thiadiazole ring is substituted at position 5 with a butylsulfanyl chain, while the chromene component retains a 4-oxo group.

Properties

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S2/c1-2-3-8-23-16-19-18-15(24-16)17-14(21)13-9-11(20)10-6-4-5-7-12(10)22-13/h4-7,9H,2-3,8H2,1H3,(H,17,18,21)

InChI Key

NDVSGHSGGLCFAM-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes can modify the sulfur-containing group.

    Reduction: Reduction reactions may affect the carbonyl group or other functional groups.

    Substitution: Substitution reactions could occur at the thiadiazole or chromene positions.

Common reagents and conditions depend on the specific reaction type. Major products formed would vary based on the reaction pathway.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects.

    Chemistry: Explore its reactivity and use it as a building block for more complex molecules.

    Industry: Assess its potential as a dye, catalyst, or material in organic electronics.

Mechanism of Action

The exact mechanism by which N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide exerts its effects remains unknown. Researchers would need to investigate its interactions with biological targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole-chromene hybrids. Key analogs differ in substituents on the thiadiazole ring and chromene core, which critically influence physicochemical properties and bioactivity. Below is a detailed comparison:

Substituent Variations on the Thiadiazole Ring
Compound Name Thiadiazole Substituent Chromene Substituents Melting Point (°C) Yield (%) Source
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) Methylsulfanyl 2-isopropyl-5-methylphenoxy 158–160 79
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylsulfanyl 2-isopropyl-5-methylphenoxy 168–170 78
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylsulfanyl 2-isopropyl-5-methylphenoxy 133–135 88
N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (Target) Butylsulfanyl 4-oxo Not reported N/A -
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide Ethylsulfanyl 6,7-dimethyl-4-oxo Not reported N/A
4-Oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide Propylsulfanyl 4-oxo Not reported N/A

Key Observations :

  • Propylsulfanyl analogs () offer intermediate hydrophobicity .
  • Aromatic vs. Aliphatic Substituents : Benzylsulfanyl derivatives (e.g., 5h) exhibit lower melting points (133–135°C) compared to ethylsulfanyl analogs (168–170°C), likely due to weaker crystal packing in aromatic-substituted compounds .
  • Chromene Modifications : The target compound’s unsubstituted 4-oxochromene contrasts with 6,7-dimethyl-4-oxo () or 6-chloro-7-methyl-4-oxo () variants. Methyl or chloro groups on the chromene may enhance steric hindrance or electron-withdrawing effects, altering reactivity .
Structural Characterization
  • While NMR data for the target compound are absent, analogs in were characterized via $ ^1H $-NMR and $ ^{13}C $-NMR, confirming regioselective thiadiazole substitution. Chromene carbonyl groups typically resonate at δ ~175–185 ppm in $ ^{13}C $-NMR .

Research Findings and Implications

  • Physicochemical Properties : The butylsulfanyl group’s hydrophobicity may improve bioavailability compared to shorter-chain analogs but could limit solubility in polar solvents.
  • Biological Relevance : Though bioactivity data are unavailable for the target compound, structurally related thiadiazole-chromene hybrids exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 6-chloro-7-methyl-4-oxo analogs () are explored for kinase inhibition .

Biological Activity

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C16_{16}H15_{15}N3_3O3_3S2_2
  • Molecular Weight: 361.4 g/mol
  • CAS Number: 880792-41-6

Biological Activity Overview

This compound is part of a class of thiadiazole derivatives known for their diverse biological activities. Preliminary studies suggest that this compound may exhibit antiviral , anticancer , and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, derivatives of thiadiazoles have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies using the MTT assay have shown that these compounds can inhibit the growth of prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cell lines .

Table 1: Cytotoxicity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µM)
Thiadiazole APC315
Thiadiazole BHT2920
Thiadiazole CSKNMC10

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival pathways.

Enzyme Inhibition

Thiadiazole derivatives are known to inhibit key enzymes involved in cancer metabolism and proliferation. For example, certain compounds have been shown to inhibit topoisomerases and kinases that are critical for DNA replication and repair .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:

  • Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The study reported significant inhibition of cell proliferation in multiple cancer types, suggesting a broad-spectrum anticancer potential .
  • Mechanistic Studies : Research exploring the interaction between thiadiazole derivatives and cellular targets has revealed insights into their mechanisms of action. These studies utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer pathways .

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